Friedelin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Friedelin and its derivative 3β-friedelinol are reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties .

- They could be considered as promising candidates in drug development against human coronaviruses, including SARS-CoV-2 .

- The natural sources of these compounds have been examined, which include the families Celastraceae, Hippocrateaceae, Euphorbiaceae, Flacourtiaceae, and Guttiferae .

- Friedelin also has an anti-insect effect and the ability to alter the soil microbial ecology, making it vital to agriculture .

- Ultrasound, microwave, supercritical fluid, ionic liquid, and acid hydrolysis are used to extract friedelin with reduced environmental impact .

- Recently, the high demand for friedelin has led to the development of CRISPR/Cas9 technology and gene overexpression plasmids to produce friedelin using genetically engineered yeast .

Pharmacological Activities

Agricultural Significance

Extraction Methods

Potential Health Impact

- Friedelin is found in edible fruits and vegetables .

- Leaves that are used with food directly are another source of friedelin .

- To produce valuable products like friedelin, molecular biology approaches have been applied to manipulate microorganisms .

- This avoids resorting to chemical methods that involve hazardous chemicals and have a negative impact on the environment .

- The high demand for friedelin has led to the development of CRISPR/Cas9 technology and gene overexpression plasmids to produce friedelin using genetically engineered yeast .

Food Industry

Bioengineering

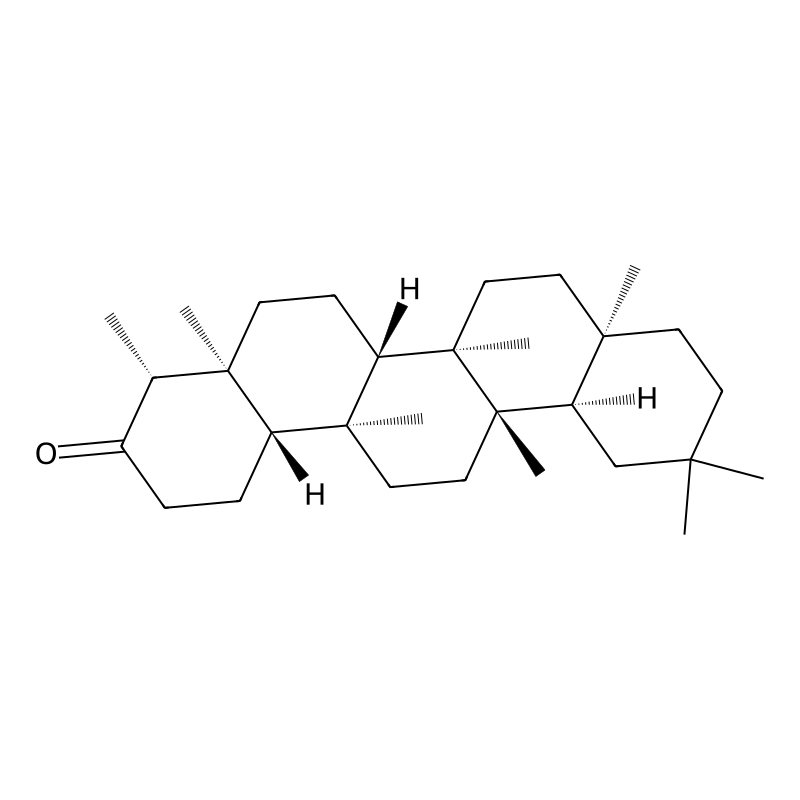

Friedelin, scientifically known as friedelan-3-one, is a pentacyclic triterpene with the molecular formula and a molecular weight of 426.7 g/mol. This compound is characterized by its complex structure, which consists of five interconnected rings. Friedelin is primarily isolated from various plant species, including those from the families of Asteraceae, Fabaceae, and others, as well as from mosses and lichens . The compound exhibits high solubility in chloroform, limited solubility in ethanol, and is insoluble in water, indicating its hydrophobic nature .

Friedelin exhibits a range of pharmacological activities, including:

- Anti-inflammatory: Studies suggest Friedelin might suppress inflammatory pathways, potentially offering benefits in conditions like arthritis [].

- Antioxidant: Friedelin's structure suggests potential for free radical scavenging activity, which could be beneficial for cell protection [].

- Anticancer: Research indicates Friedelin might induce apoptosis (programmed cell death) in cancer cells [].

Friedelin undergoes several notable chemical transformations. One significant reaction involves its oxidation using chromic acid, which produces friedelonic acid without losing carbon atoms . Another transformation includes the BF3·OEt2-mediated oxidative reaction that converts friedelin to friedel-3-enol acetate, demonstrating its potential for structural modification . Additionally, friedelin can be reduced to form derivatives such as 3β-friedelinol and 3α-friedelanol through reactions with reducing agents like lithium aluminum hydride and sodium borohydride .

Friedelin exhibits a range of biological activities, including:

- Antimicrobial: Effective against various bacterial strains.

- Antiviral: Demonstrated potential against viral infections.

- Cytotoxic: Exhibits toxicity towards cancer cells, suggesting potential in anticancer therapies .

The compound's pharmacological properties make it a candidate for further research in medicinal chemistry.

Friedelin is synthesized naturally through the mevalonate pathway, beginning with the condensation of acetyl coenzyme A units to produce mevalonate. This pathway leads to the formation of isopentenyl pyrophosphate, which subsequently undergoes cyclization via oxidosqualene cyclase to yield friedelin after several rearrangements . Synthetic methods have also been developed to modify friedelin into various derivatives, enhancing its potential applications in pharmaceuticals .

Friedelin has several applications:

- Pharmaceuticals: Used as an anti-inflammatory agent, non-narcotic analgesic, and antipyretic drug .

- Cosmetics: Due to its biological properties, it may be incorporated into skincare formulations.

- Nutraceuticals: Investigated for potential health benefits in dietary supplements .

Research indicates that friedelin interacts with various biological targets, influencing pathways related to inflammation and cancer cell proliferation. Its derivatives have been studied for their enhanced biological activities compared to friedelin itself. Interaction studies are ongoing to better understand these effects and optimize its therapeutic potential .

Friedelin shares structural similarities with other triterpenoids. Below are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Betulin | Pentacyclic Triterpene | Exhibits strong anti-inflammatory properties |

| Lupeol | Pentacyclic Triterpene | Known for its anticancer effects |

| Oleanolic Acid | Pentacyclic Triterpene | Shows hepatoprotective and anti-inflammatory properties |

| Ursolic Acid | Pentacyclic Triterpene | Noted for its antioxidant and anticancer activities |

Friedelin is unique due to its specific arrangement of functional groups and stereochemistry, leading to distinct biological activities not fully replicated by these other compounds. Its versatility in chemical reactivity also sets it apart in synthetic applications .

The biosynthesis of friedelin follows the classical mevalonate pathway, which serves as the universal route for terpenoid biosynthesis in plants. This complex biosynthetic process begins with the condensation of acetyl coenzyme A units and culminates in the formation of the most structurally rearranged pentacyclic triterpene known in nature [1] [2].

The mevalonate pathway consists of two distinct phases that ultimately lead to friedelin synthesis. The initial phase involves the formation of the basic building blocks, while the second phase encompasses the intricate cyclization and rearrangement processes that generate the unique friedelin structure [2] [3].

The pathway initiates with the condensation of two acetyl coenzyme A molecules, catalyzed by acetyl-CoA C-acetyltransferase, to produce acetoacetyl CoA [1] [2]. Subsequently, 3-hydroxy-3-methylglutaryl CoA synthase converts acetoacetyl CoA and another acetyl-CoA molecule to hydroxy-3-methylglutaryl-CoA, which serves as a crucial precursor in cholesterol and isoprenoid biosynthesis [4]. The rate-limiting step of this pathway involves the NADPH-dependent reduction of HMG-CoA to mevalonate by HMG-CoA reductase, which represents the primary regulatory control point [4] [5].

Following mevalonate formation, a series of phosphorylation and decarboxylation reactions convert mevalonate into isopentenyl pyrophosphate, the fundamental five-carbon isoprenoid unit [3]. IPP isomerase facilitates the reversible conversion of IPP into dimethylallyl pyrophosphate [6]. These two C5 compounds serve as the universal building blocks for all terpenoid compounds, including the complex triterpenes [3].

The condensation of IPP and DMAPP molecules leads to the formation of farnesyl diphosphate through the action of farnesyl pyrophosphate synthase [2]. Two farnesyl diphosphate molecules subsequently undergo head-to-head condensation catalyzed by squalene synthase to produce squalene, the immediate precursor to 2,3-oxidosqualene [2]. Finally, squalene epoxidase converts squalene to 2,3-oxidosqualene, which serves as the direct substrate for oxidosqualene cyclases in friedelin biosynthesis [1] [2].

| Step | Enzyme | Substrate | Product | Cofactor/Requirement |

|---|---|---|---|---|

| 1 | Acetyl-CoA C-acetyltransferase (AACT) | 2 Acetyl-CoA | Acetoacetyl-CoA | CoA-SH |

| 2 | HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA | H₂O |

| 3 | HMG-CoA reductase | HMG-CoA | Mevalonate | NADPH + H⁺ |

| 4 | Mevalonate kinase | Mevalonate | 5-Phosphomevalonate | ATP |

| 5 | Phosphomevalonate kinase | 5-Phosphomevalonate | 5-Pyrophosphomevalonate | ATP |

| 6 | Mevalonate pyrophosphate decarboxylase | 5-Pyrophosphomevalonate | IPP | ATP |

| 7 | IPP isomerase | IPP | DMAPP | None |

| 8 | Farnesyl pyrophosphate synthase | DMAPP + IPP | Farnesyl pyrophosphate | Mg²⁺ |

| 9 | Squalene synthase | 2 Farnesyl pyrophosphate | Squalene | NADPH + H⁺ |

Enzymatic Mechanisms: Role of Oxidosqualene Cyclases in Cyclization

Oxidosqualene cyclases represent a remarkable family of enzymes that catalyze one of the most complex reactions in natural product biosynthesis. These enzymes facilitate the conversion of the linear 2,3-oxidosqualene substrate into diverse cyclic triterpenoid structures through an intricate series of carbocation rearrangements [7] [8] [9].

The enzymatic mechanism of friedelin synthesis involves the highest number of rearrangement steps known among triterpene cyclases, making it the most structurally complex product of oxidosqualene cyclization [10] [11]. The friedelin synthase enzyme catalyzes up to ten sequential rearrangement steps, representing the maximum possible number of carbocation rearrangements in triterpenoid biosynthesis [11].

The cyclization process begins with the protonation of the 2,3-epoxide ring of oxidosqualene by the oxidosqualene cyclase enzyme [1] [2]. This protonation event initiates the formation of a highly reactive carbocation that undergoes subsequent cyclization and rearrangement reactions [7]. The initial cyclization follows a chair-chair-chair conformation of the oxidosqualene substrate, leading to the formation of the dammarenyl cation intermediate [12] [13].

Recent structural and computational studies have revealed the sophisticated mechanism underlying friedelin biosynthesis. The process involves a fascinating nine-step cation shuttle run cascade rearrangement reaction, where the carbocation formed at C2 moves across the molecular skeleton and eventually returns to C3 to yield the friedelin cation [14]. This complex rearrangement sequence represents one of the most remarkable examples of enzymatic control over carbocation chemistry in nature [14] [15].

The oxidosqualene cyclization pathway to friedelin proceeds through a series of well-defined cationic intermediates. Following the initial dammarenyl cation formation, the reaction proceeds through baccharenyl cation, lupyl cation, germanicyl cation, oleamyl cation, taraxaeyl cation, multiflorenol cation, walsurenyl cation, companulyl cation, and glutinyl cation before finally reaching the friedenyl cation [2]. The final step involves deprotonation to yield friedelin as the end product [1] [2].

Kinetic studies of various oxidosqualene cyclases have provided valuable insights into their catalytic properties. Comparative analysis of different OSC enzymes reveals significant variations in their kinetic parameters, with specific activities ranging from 1.43 to 2.9 μmol min⁻¹ mg⁻¹ and Km values varying from 38.48 to 100.4 μM for 2,3-oxidosqualene substrate [16].

| Enzyme | Specific Activity (μmol min⁻¹ mg⁻¹) | Vmax (μmol min⁻¹ mg⁻¹) | Km (μM) | Standard Error Km |

|---|---|---|---|---|

| WsOSC/BS (β-amyrin synthase) | 2.90 | 0.39 | 38.48 | 0.53 |

| WsOSC/LS (lupeol synthase) | 2.00 | 0.49 | 100.40 | 0.44 |

| WsOSC/CS (cycloartenol synthase) | 1.43 | 0.61 | 99.51 | 0.58 |

The structural basis for friedelin synthase specificity has been elucidated through detailed molecular studies. Multiple sequence alignments have identified key amino acid residues that distinguish friedelin synthases from other oxidosqualene cyclases. Notably, friedelin synthases possess a characteristic leucine residue two positions upstream of the DCTAE active site motif, while most other OSCs contain valine or isoleucine at this position [17]. Site-directed mutagenesis experiments have demonstrated that substitution of this leucine residue significantly alters substrate recognition and product specificity [17].

The enzymatic mechanism of friedelin synthesis also involves sophisticated control over the complex rearrangement cascade. Quantum mechanical and molecular mechanical simulations have revealed that the product specificity is likely controlled by kinetic rather than thermodynamic factors [18]. The energy barriers for product-determining conversions correlate with the observed product distributions, emphasizing the remarkable precision of these enzymes in directing specific rearrangement pathways [18].

Ecological Distribution in Plants, Mosses, and Lichens

Friedelin exhibits a remarkably broad ecological distribution across diverse taxonomic groups, reflecting its fundamental importance as a secondary metabolite in various organisms. This pentacyclic triterpene has been isolated from numerous plant species belonging to different families, as well as from non-vascular plants including mosses and lichens [1] [19].

The compound demonstrates particularly abundant occurrence within specific plant families. Members of the Celastraceae family represent one of the most significant sources of friedelin, with genera such as Maytenus and Tripterygium serving as notable producers [1] [20] [21]. These plants typically accumulate friedelin in their cork tissues and leaf materials, where it functions as a defensive compound against pathogens and herbivores [19] [21].

The Asteraceae family also constitutes an important source of friedelin-containing species [19] [21]. This diverse family of flowering plants demonstrates widespread friedelin distribution across various genera, with the compound predominantly found in cork tissues and aerial plant parts [19]. Similarly, the Fabaceae family contributes significantly to the natural distribution of friedelin, with multiple genera within this legume family producing substantial quantities of this triterpene [19] [21].

Myrtaceae represents another plant family with documented friedelin occurrence [19] [21] [22]. This family, which includes economically important genera such as Eucalyptus and Myrcia, demonstrates the compound's presence across tropical and subtropical regions [22]. The distribution of Myrtaceae species spans from Australia to tropical America, contributing to the global occurrence of friedelin in natural ecosystems [22].

Recent studies have identified friedelin in members of the Scrophulariaceae family, expanding the known taxonomic range of this compound [23]. Species such as Freylinia tropica demonstrate the presence of friedelin in montane forest environments, indicating the compound's adaptation to specific ecological niches [23].

| Plant Family | Representative Genera | Primary Tissue Location | Typical Concentration | Ecological Role |

|---|---|---|---|---|

| Celastraceae | Maytenus, Tripterygium | Cork tissues, leaves | Variable | Defense compound |

| Asteraceae | Various genera | Cork tissues, leaves | Variable | Defense compound |

| Fabaceae | Various genera | Cork tissues, leaves | Variable | Defense compound |

| Myrtaceae | Eucalyptus, Myrcia | Cork tissues, leaves | Variable | Defense compound |

| Scrophulariaceae | Freylinia | Cork tissues, leaves | Variable | Defense compound |

The occurrence of friedelin extends beyond vascular plants to include bryophytes and lichens, demonstrating the compound's evolutionary significance across diverse lineages [19] [24]. Mosses and lichens collected from various geographic regions have yielded friedelin, indicating its important role in the chemical ecology of these organisms [24] [25].

In bryophyte communities, friedelin occurrence correlates with specific habitat preferences and environmental conditions [24]. Studies from montane forest ecosystems have documented friedelin presence in moss species that favor specific microhabitats, including decayed logs, tree trunks, and moist soil environments [24]. The distribution of friedelin-containing mosses appears to be influenced by factors such as humidity, temperature, and light availability [24].

Lichen communities also contribute to the natural distribution of friedelin across various ecosystems [19] [24]. These symbiotic organisms, which represent partnerships between fungi and photosynthetic partners, demonstrate friedelin occurrence in species adapted to diverse environmental conditions [24] [25]. The presence of friedelin in lichens suggests its role in survival strategies under harsh environmental conditions, including exposure to extreme temperatures and desiccation [25].

The ecological significance of friedelin extends to its role in plant defense mechanisms and soil microbial ecology [19]. The compound demonstrates anti-insect effects and possesses the ability to alter soil microbial communities, making it vital for agricultural and ecological systems [19]. This multifaceted ecological impact explains the widespread evolutionary retention of friedelin biosynthetic pathways across diverse plant lineages [19].

Cork tissue represents the primary anatomical location for friedelin accumulation in woody plants [26] [27]. The compound serves as a major triterpenoid constituent of cork, where it contributes to the protective functions of this specialized tissue [26]. Cork development involves complex regulatory mechanisms that control the expression of genes involved in friedelin biosynthesis, ensuring adequate production for defensive purposes [27].

Recent advances in synthetic biology have demonstrated the potential for engineered production of friedelin using microbial systems [28] [29] [30]. Saccharomyces cerevisiae strains engineered to express friedelin synthase genes have achieved production levels reaching 1,500 mg/L, representing a significant advancement in biotechnological approaches to friedelin production [28] [30].

| Strain | Friedelin Production (mg/L) | Fold Improvement | Cultivation System | Key Modifications |

|---|---|---|---|---|

| Initial strain | 50 | 1.0 | Standard | Basic expression |

| Z16 strain | 270 | 5.4 | YPD medium | Enhanced enzyme activity |

| Z28 strain | 1500 | 30.0 | 250 mL shake-flask | Medium optimization + lipid droplet engineering |